molecular formula C8H15NO4S B12519658 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid CAS No. 686775-28-0

3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid

Cat. No.: B12519658
CAS No.: 686775-28-0
M. Wt: 221.28 g/mol
InChI Key: ONPJSMYRIQMIFZ-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a sulfanyl group attached to the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid typically involves the protection of the amino group of 3-amino-2-sulfanylpropanoic acid using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile (MeCN). The reaction conditions may vary, but it generally involves stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and safety of the synthesis process. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Uniqueness: 3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid is unique due to the presence of both the Boc protecting group and the sulfanyl group. This combination allows for selective protection and functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

686775-28-0

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-sulfanylpropanoic acid

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-4-5(14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

ONPJSMYRIQMIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)S

Origin of Product

United States

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